3-(Oxetan-3-yloxy)propanoic acid 3-(Oxetan-3-yloxy)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1551179-14-6
VCID: VC2850164
InChI: InChI=1S/C6H10O4/c7-6(8)1-2-10-5-3-9-4-5/h5H,1-4H2,(H,7,8)
SMILES: C1C(CO1)OCCC(=O)O
Molecular Formula: C6H10O4
Molecular Weight: 146.14 g/mol

3-(Oxetan-3-yloxy)propanoic acid

CAS No.: 1551179-14-6

Cat. No.: VC2850164

Molecular Formula: C6H10O4

Molecular Weight: 146.14 g/mol

* For research use only. Not for human or veterinary use.

3-(Oxetan-3-yloxy)propanoic acid - 1551179-14-6

Specification

CAS No. 1551179-14-6
Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
IUPAC Name 3-(oxetan-3-yloxy)propanoic acid
Standard InChI InChI=1S/C6H10O4/c7-6(8)1-2-10-5-3-9-4-5/h5H,1-4H2,(H,7,8)
Standard InChI Key QPDDGSXISIAXBY-UHFFFAOYSA-N
SMILES C1C(CO1)OCCC(=O)O
Canonical SMILES C1C(CO1)OCCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

3-(Oxetan-3-yloxy)propanoic acid is identified in chemical databases with the molecular formula C6H10O4 . The structure consists of an oxetane ring (a four-membered ring containing one oxygen atom) connected to a propanoic acid chain through an ether linkage at the 3-position of the oxetane ring. This particular arrangement creates a molecule with interesting physicochemical properties due to the strained oxetane ring system and the carboxylic acid functionality.

Basic Chemical Properties

The chemical properties of 3-(Oxetan-3-yloxy)propanoic acid can be summarized in the following data table:

PropertyValue
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
PubChem CID60108637
IUPAC Name3-(oxetan-3-yloxy)propanoic acid
Functional GroupsOxetane ring, ether linkage, carboxylic acid
Physical StateSolid (presumed based on similar compounds)

The compound possesses a carboxylic acid group, which contributes to its acidic properties and potential for derivatization through esterification and other transformations typical of carboxylic acids .

Structural Features

The oxetane ring is a key structural element that distinguishes this compound. Oxetanes are four-membered cyclic ethers that have gained significant attention in medicinal chemistry due to their unique properties. The strained four-membered ring creates a rigid structure with distinct geometric constraints, while the oxygen atom contributes to hydrogen bonding capabilities, influencing the compound's solubility and interaction with biological targets .

Comparative Analysis with Related Compounds

To better understand 3-(Oxetan-3-yloxy)propanoic acid, it is valuable to compare it with structurally related compounds mentioned in the search results.

3-(Oxetan-3-yl)propanoic Acid

CompoundMolecular FormulaMolecular WeightRing SizeLinking Group
3-(Oxetan-3-yloxy)propanoic acidC6H10O4146.14 g/mol4-memberedEther (C-O-C)
3-(Oxetan-3-yl)propanoic acidC6H10O3130.14 g/mol (estimated)4-memberedDirect (C-C)
3-(Oxan-3-yloxy)propanoic acidC8H14O4174.19 g/mol6-memberedEther (C-O-C)

Research Context and Recent Developments

The growing interest in oxetane chemistry within the pharmaceutical and materials science communities suggests a potential for expanded investigation of compounds like 3-(Oxetan-3-yloxy)propanoic acid.

Oxetanes in Medicinal Chemistry

Structure-Activity Relationships

Understanding the relationship between the structure of 3-(Oxetan-3-yloxy)propanoic acid and its properties can provide insights into its potential applications and reactivity.

Conformational Analysis

The ether linkage in 3-(Oxetan-3-yloxy)propanoic acid introduces a point of rotational flexibility between the rigid oxetane ring and the propanoic acid chain. This flexibility could influence how the molecule interacts with biological targets or participates in materials formation.

Reactivity Patterns

The compound presents multiple reactive sites:

  • The carboxylic acid group can participate in esterification, amide formation, and other typical carboxylic acid reactions.

  • The oxetane ring, being strained, may undergo ring-opening reactions under specific conditions.

  • The ether linkage provides stability but could potentially be cleaved under strong acidic or basic conditions.

Analytical Characterization

Standard analytical techniques would be employed to characterize 3-(Oxetan-3-yloxy)propanoic acid, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry for molecular weight verification

  • Infrared Spectroscopy to identify functional groups

  • X-ray Crystallography for solid-state structural analysis, if crystals can be obtained

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